molecular formula C5H3BrLiN B14666881 Lithium, (6-bromo-2-pyridinyl)- CAS No. 37709-60-7

Lithium, (6-bromo-2-pyridinyl)-

Cat. No.: B14666881
CAS No.: 37709-60-7
M. Wt: 164.0 g/mol
InChI Key: UPEXCVNNIYCOGZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (6-bromo-2-pyridinyl)lithium typically involves the halogen-metal exchange reaction. One common method is the reaction of 6-bromo-2-pyridine with an organolithium reagent such as n-butyllithium. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures to prevent side reactions and decomposition .

Industrial Production Methods

For industrial production, the process may be scaled up using similar reaction conditions but with modifications to improve yield and efficiency. The use of continuous flow reactors and automated systems can help in maintaining the low temperatures and anhydrous conditions required for the synthesis .

Chemical Reactions Analysis

Types of Reactions

(6-Bromo-2-pyridinyl)lithium undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is usually a biaryl compound .

Scientific Research Applications

(6-Bromo-2-pyridinyl)lithium has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • (6-Chloro-2-pyridinyl)lithium
  • (6-Fluoro-2-pyridinyl)lithium
  • (6-Iodo-2-pyridinyl)lithium

Uniqueness

Compared to its halogenated analogs, (6-bromo-2-pyridinyl)lithium offers a balance of reactivity and stability. The bromine atom provides a good leaving group for substitution reactions while maintaining sufficient stability for handling and storage .

Properties

IUPAC Name

lithium;6-bromo-2H-pyridin-2-ide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN.Li/c6-5-3-1-2-4-7-5;/h1-3H;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPEXCVNNIYCOGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=C[C-]=NC(=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrLiN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90462577
Record name Lithium, (6-bromo-2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90462577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37709-60-7
Record name Lithium, (6-bromo-2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90462577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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